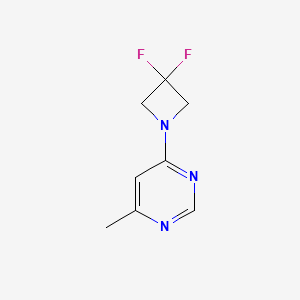

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c1-6-2-7(12-5-11-6)13-3-8(9,10)4-13/h2,5H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQSIXJXGISPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine typically involves the reaction of a pyrimidine derivative with a difluoroazetidine precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated pyrimidine ring.

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-methylpyrimidine derivatives, highlighting their substituents, biological activities, and applications:

Key Structural and Functional Comparisons

Core Modifications :

- The 3,3-difluoroazetidine group in the target compound provides a compact, electronegative substituent, contrasting with bulkier groups like cyclohexane (CyPPA) or dichlorophenyl (Metoprine). This may enhance solubility and reduce steric hindrance in target binding .

- Halogenation : Compounds like Metoprine and CRA1000 leverage chlorine/fluorine atoms for enhanced lipophilicity and target affinity, while the difluoroazetidine in the target compound balances polarity and metabolic stability .

Biological Activity: Ion Channel Modulation: CyPPA and its analogs (e.g., 2a-f, 2k-v in ) demonstrate that substituent hydrophobicity (e.g., cyclohexane vs. phenyl rings) directly impacts KCa2 subtype selectivity. The difluoroazetidine’s rigidity may mimic these effects with improved pharmacokinetics . Enzyme Inhibition: Metoprine’s diaminopyrimidine scaffold inhibits folate metabolism, whereas the target compound’s azetidine group lacks direct evidence of antifolate activity but may interact with enzymes requiring polar interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for CyPPA derivatives (e.g., nucleophilic substitution of 4-chloro-6-methylpyrimidine with 3,3-difluoroazetidine) .

- In contrast, CRA1000 and Mepirizole require multi-step functionalization (e.g., coupling with tetrahydropyridine or pyrazole rings), increasing synthetic complexity .

Research Findings and Implications

- Pharmacokinetic Advantages: The difluoroazetidine moiety may confer superior metabolic stability compared to non-fluorinated analogs, as seen in CRF1 antagonists like CRA1000, where fluorination prolongs half-life .

- Target Selectivity : Unlike Metoprine, which broadly inhibits folate metabolism, the target compound’s smaller substituent could enable selective modulation of ion channels or kinases, akin to CyPPA’s subtype-specific KCa2 effects .

Biological Activity

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of kinase inhibition. This compound is being studied for its application in treating various diseases, including autoimmune and inflammatory conditions, as well as certain types of cancer.

Chemical Structure and Properties

The compound features a difluoroazetidine moiety attached to a methylpyrimidine ring, which contributes to its unique biological properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially impacting its pharmacokinetics.

Kinase Inhibition

Recent studies have highlighted the compound's ability to inhibit specific kinases, notably Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases play crucial roles in various cellular processes, including immune response and cell signaling pathways.

- Inhibition Profile : The compound has demonstrated significant inhibitory activity against SYK with an IC50 value in the low nanomolar range. This suggests a strong potential for therapeutic application in diseases where SYK is implicated, such as autoimmune disorders and certain cancers .

Anticancer Activity

The compound's efficacy in cancer treatment has been explored through various preclinical models. Its ability to inhibit kinases involved in tumor growth and metastasis positions it as a candidate for further development in oncology.

- Case Studies :

- In vitro studies have shown that this compound effectively reduces the proliferation of cancer cell lines expressing mutant forms of oncogenic kinases .

- Animal models have indicated that the compound can significantly reduce tumor size when administered at therapeutic doses, showcasing its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic properties of this compound have been assessed through various studies:

| Parameter | Value |

|---|---|

| Bioavailability | 66% |

| Half-life | Moderate |

| Maximum Plasma Concentration (Cmax) | 1620 ng/mL |

These parameters indicate that the compound has favorable absorption characteristics and sufficient systemic exposure to exert its biological effects effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azetidine and pyrimidine rings can lead to variations in potency and selectivity against different kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.